molecular formula C19H36O2 B179414 Methyl trans-6-Octadecenoate CAS No. 14620-36-1

Methyl trans-6-Octadecenoate

Cat. No.: B179414
CAS No.: 14620-36-1
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-BUHFOSPRSA-N
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Description

trans-Petroselinic Acid methyl ester: is a long-chain fatty acid methyl ester. This compound is a positional isomer of oleic acid and is commercially available in high purity forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Petroselinic Acid methyl ester typically involves the esterification of trans-Petroselinic Acid. One common method is the use of ion-exchange resin to convert the acid into its salt, followed by the addition of methyl iodide to form the ester . This method is efficient and can be completed in a day, yielding the pure methyl ester .

Industrial Production Methods: Industrial production of trans-Petroselinic Acid methyl ester often involves transesterification reactions. These reactions can be catalyzed by acids, bases, or enzymes, and involve the exchange of the organic functional group of an ester with an alcohol . This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-Petroselinic Acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: trans-Petroselinic Acid methyl ester is unique due to its specific positional isomerism and its ability to undergo various chemical reactions efficiently. It also has distinct biological activities, such as enhancing epidermal cell differentiation and reducing skin inflammation .

Properties

IUPAC Name

methyl (E)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52355-31-4
Record name Methyl 6-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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